LY43578
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(4-chlorophenyl)-pyrimidin-5-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O/c18-15-5-1-12(2-6-15)17(22,14-9-20-11-21-10-14)13-3-7-16(19)8-4-13/h1-11,22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRYTZCLFTYZLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C3=CN=CN=C3)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40181281 | |
| Record name | LY 43578 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40181281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26766-35-8 | |
| Record name | LY 43578 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026766358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY 43578 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40181281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structure Activity Relationship Sar of Bis 4 Chlorophenyl 5 Pyrimidinyl Methanol Derivatives
Impact of Substituent Modifications on the Pyrimidine (B1678525) Ring System and their Influence on Biological Activity
The pyrimidine ring is a critical pharmacophore in this class of compounds, and modifications to its substitution pattern can profoundly influence biological activity. The electronic and steric properties of substituents on the pyrimidine moiety play a crucial role in the molecule's interaction with its biological target.
Research on analogous pyrimidine derivatives has demonstrated that the nature and position of substituents are key determinants of antifungal potency. For instance, in a series of novel pyrimidine derivatives, the introduction of different functional groups led to a range of fungicidal activities against various phytopathogenic fungi. nih.gov While specific data on substitutions at positions 2, 4, and 6 of the pyrimidine ring in Bis(4-chlorophenyl)(5-pyrimidinyl)methanol are not extensively documented in publicly available literature, general principles from related series can be inferred.
For many pyrimidine-based bioactive compounds, the introduction of small alkyl groups, halogens, or other electron-withdrawing or donating groups can modulate the electronic distribution within the ring system. This, in turn, affects the molecule's ability to bind to its target enzyme, often a cytochrome P450-dependent demethylase. mdpi.com
A study on pyrimidine-based antifungals highlighted the importance of the substituents labeled as R1, R2, and R3 on the pyrimidine scaffold in determining the minimum inhibitory concentrations (MICs) against Aspergillus fumigatus and Cryptococcus neoformans. researchgate.net Although the core structure in that study differs from Bis(4-chlorophenyl)(5-pyrimidinyl)methanol, it underscores the principle that modifications to the pyrimidine ring are a important strategy for optimizing antifungal activity.
| Modification on Pyrimidine Ring | Observed Effect on Biological Activity | Reference Compound Class |
| Introduction of various substituents | Varied fungicidal activities against phytopathogenic fungi | Novel pyrimidine derivatives |
| Alteration of electronic properties | Modulation of binding affinity to target enzymes | General pyrimidine-based bioactives |
| Substitutions at key positions | Significant changes in MIC values against fungal pathogens | Pyrimidine-based antifungals |
Influence of Diaryl Moiety Variations on Biological Activities and Target Interactions
The two chlorophenyl groups in Bis(4-chlorophenyl)(5-pyrimidinyl)methanol are pivotal for its biological activity. Variations in the substitution pattern of these aryl rings have been a major focus of SAR studies in analogous compounds like fenarimol (B1672338).
The nature, position, and number of substituents on the phenyl rings can dramatically alter the compound's potency and spectrum of activity. Generally, halogen substitutions, particularly chlorine and fluorine, at the para-position of the phenyl rings are favorable for high antifungal activity. This is evident in the structures of both fenarimol ((2-chlorophenyl)(4-chlorophenyl)pyrimidin-5-ylmethanol) and nuarimol (B1677028) ((2-chlorophenyl)(4-fluorophenyl)pyrimidin-5-ylmethanol).
A study on 1,5-diaryl-pyrazole analogues, a different class of antifungal compounds, also demonstrated that the electronic effects of substituents on the aromatic rings are critical for activity. A change in the electron distribution on the aromatic ring can significantly impact the antifungal potency. nih.gov This principle is likely transferable to the diaryl pyrimidine methanol (B129727) class.
Furthermore, research on a series of 1,5-diaryl-3-trifluoropyrazoles as antifungal agents showed that specific substitutions on the aryl moieties led to compounds with potent inhibitory effects against various fungal pathogens. nih.gov
| Diaryl Moiety Variation | Impact on Antifungal Activity | Example Compound/Class |
| para-Chloro or para-Fluoro substitution | Generally high antifungal activity | Fenarimol, Nuarimol |
| Alteration of electronic distribution | Significant change in potency | 1,5-Diaryl-pyrazole analogues |
| Specific aryl substitutions | Potent inhibition of fungal pathogens | 1,5-Diaryl-3-trifluoropyrazoles |
Stereochemical Considerations and their Role in SAR Elucidation
The central carbon atom connecting the pyrimidine ring and the two chlorophenyl groups in Bis(4-chlorophenyl)(5-pyrimidinyl)methanol is a chiral center. Therefore, the compound can exist as a racemic mixture of two enantiomers. The stereochemistry of this chiral center can have a significant impact on the biological activity, as enantiomers often exhibit different potencies and interactions with chiral biological targets such as enzymes.
The differential activity of stereoisomers is a well-established principle in pharmacology and agrochemistry, arising from the three-dimensional nature of ligand-receptor interactions. It is highly probable that one enantiomer of Bis(4-chlorophenyl)(5-pyrimidinyl)methanol would exhibit greater antifungal activity than the other due to a more favorable fit in the active site of the target enzyme. A comprehensive SAR elucidation would necessitate the separation and biological evaluation of the individual enantiomers.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrimidine Methanol Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the chemical structure of compounds with their biological activity. Several QSAR studies have been conducted on pyrimidine derivatives, including analogues of fenarimol, to predict their antifungal and other biological activities.
These models typically use a variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters, to develop mathematical equations that can predict the activity of new, unsynthesized compounds. For example, a QSAR model was developed to predict the antichagasic activity of 760 fenarimol analogues. conicet.gov.ar This model utilized non-conformational molecular descriptors and demonstrated acceptable statistical quality for predicting the inhibitory activity against Trypanosoma cruzi. conicet.gov.ar
Another study developed 2D and 3D QSAR models for a series of antichagasic fenarimol derivatives using methods like Hologram QSAR (HQSAR), Comparative Molecular Field Analysis (CoMFA), and Comparative Molecular Similarity Indices Analysis (CoMSIA). researchgate.net These models showed substantial predictive ability and were valuable in identifying key structural features related to the observed trypanocidal activity. researchgate.net
A 3D-QSAR analysis using CoMFA was also performed on a series of 1,2,4-triazolo[1,5-a]pyrimidine derivatives to explore their structure-antifungal activity relationships. The resulting model had good predictive power and reasonably explained the observed activities. nih.gov
These QSAR studies underscore the potential for in silico methods to guide the design and optimization of novel pyrimidine methanol analogues with enhanced biological activity.
| QSAR Model Type | Compound Class | Predicted Activity | Key Findings |
| Multivariable Linear Regression | Fenarimol analogues | Antichagasic activity | Model with acceptable statistical quality for prediction. conicet.gov.ar |
| HQSAR, CoMFA, CoMSIA | Fenarimol derivatives | Antichagasic activity | Identified key structural features for activity. researchgate.net |
| 3D-QSAR (CoMFA) | 1,2,4-Triazolo[1,5-a]pyrimidine derivatives | Antifungal activity | Statistically reliable model with good predictive power. nih.gov |
Correlation of Specific Structural Features with Biological Target Engagement
The antifungal activity of pyrimidine methanol fungicides like fenarimol is primarily attributed to the inhibition of the C14-demethylase enzyme (a cytochrome P450, specifically CYP51), which is essential for ergosterol (B1671047) biosynthesis in fungi. Ergosterol is a vital component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.
The structural features of Bis(4-chlorophenyl)(5-pyrimidinyl)methanol and its analogues are crucial for their interaction with the active site of the CYP51 enzyme. The nitrogen atoms of the pyrimidine ring are believed to coordinate with the heme iron atom in the active site of the cytochrome P450 enzyme. mdpi.com This interaction is a key step in the inhibition of the enzyme.
Studies on fenarimol have also shown its ability to inhibit brassinosteroid biosynthesis in plants by targeting a cytochrome P450 enzyme, CYP90D1. mdpi.comresearchgate.netnih.gov Fenarimol was found to induce a typical type II binding spectrum with purified recombinant CYP90D1, with a dissociation constant (Kd) of approximately 0.79 μM, indicating direct binding to the enzyme. mdpi.comresearchgate.netnih.gov While this is a different target in a different organism, it further supports the mechanism of pyrimidine methanols as inhibitors of cytochrome P450 enzymes through direct interaction.
| Structural Feature | Role in Target Engagement | Biological Target |
| Pyrimidine Ring Nitrogens | Coordination with the heme iron atom in the active site | Cytochrome P450 (e.g., CYP51, CYP90D1) |
| Diaryl Moieties (e.g., 4-chlorophenyl) | Interaction with hydrophobic pockets in the active site | Cytochrome P450 (e.g., CYP51) |
Mechanistic Investigations of Biological Activities Associated with Pyrimidine Methanol Derivatives
In Vitro Enzyme Inhibition and Activation Studies
The therapeutic potential of many pharmaceutical compounds lies in their ability to selectively interact with and modulate the activity of specific enzymes. Diaryl pyrimidine (B1678525) derivatives have been the subject of numerous studies to elucidate their enzyme inhibition and activation profiles, particularly in the context of inflammation and infectious diseases.
Chronic inflammation is a key component of numerous diseases. Diaryl pyrimidine derivatives have been investigated for their capacity to inhibit key mediators of the inflammatory cascade. Research suggests that certain derivatives can suppress the production of prostaglandin (B15479496) E2 (PGE2), a key inflammatory molecule. While direct inhibition of cyclooxygenase (COX) enzymes is a common mechanism for nonsteroidal anti-inflammatory drugs (NSAIDs), some pyrimidine compounds may act on downstream enzymes in the PGE2 synthesis pathway.
Furthermore, the transcription factor Nuclear Factor κB (NF-κB) is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and various interleukins, as well as the enzyme inducible Nitric Oxide Synthase (iNOS). The anti-inflammatory effects of some methanol (B129727) extracts containing pyrimidine-like structures have been linked to the inhibition of the NF-κB signaling pathway. nih.govresearchgate.netmdpi.com By preventing the activation of NF-κB, these compounds can theoretically downregulate the expression of a wide array of inflammatory genes.
Illustrative Data on the Inhibition of Inflammatory Mediators by Diaryl Pyrimidine Derivatives
| Inflammatory Mediator | General Finding for Diaryl Pyrimidine Derivatives |
|---|---|
| Prostaglandin E2 (PGE2) | Potential for inhibition of production. |
| Inducible Nitric Oxide Synthase (iNOS) | Potential for downregulation via NF-κB inhibition. |
| Tumor Necrosis Factor-α (TNF-α) | Potential for downregulation via NF-κB inhibition. |
| Nuclear Factor κB (NF-κB) | Identified as a target for some related compounds. nih.govresearchgate.netmdpi.com |
| Leukotrienes | Data not available for this class of compounds. |
The development of novel antimicrobial agents often focuses on the inhibition of enzymes that are essential for the survival of pathogenic microorganisms. While specific data for Bis(4-chlorophenyl)(5-pyrimidinyl)methanol is not available, the broader class of pyrimidine derivatives has been explored for activity against various pathogens, including Mycobacterium tuberculosis, the causative agent of tuberculosis. Key enzymes in mycobacterial metabolic pathways are attractive targets for drug development. However, specific inhibitory activity against Mycobacterium tuberculosis Protein Kinase B (PknB) or Enoyl-ACP Reductase (InhA) by diaryl(pyrimidinyl)methanol compounds has not been documented in the reviewed literature. General antimicrobial screening of methanol extracts has shown activity against various bacteria, suggesting the potential for enzyme inhibition. nih.govnih.govnih.govmdpi.comresearchgate.net
In addition to enzyme modulation, diaryl pyrimidine derivatives have been investigated for their ability to interact with cellular receptor pathways. The Epidermal Growth Factor Receptor (EGFR) is a key player in cell proliferation and is often dysregulated in cancer. Some 4,6-diaryl pyrimidines have been identified as dual inhibitors of EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), another important receptor in cancer biology. frontiersin.org This dual inhibition can lead to potent antiproliferative effects. The Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) is another receptor with roles in metabolism and inflammation; however, its modulation by Bis(4-chlorophenyl)(5-pyrimidinyl)methanol or related compounds has not been reported.
Cellular Pathway Analysis in Disease Models (In Vitro)
Understanding how a compound affects cellular pathways is crucial for elucidating its mechanism of action. For diaryl pyrimidine derivatives, in vitro studies using disease models, particularly cancer cell lines, have provided some insights. Molecular docking studies have suggested that some 4,6-diaryl-substituted pyrimidines exhibit a high binding affinity for phosphoinositide 3-kinases (PI3Ks), which are critical enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival. nih.govresearchgate.net Inhibition of the PI3K pathway is a well-established strategy in cancer therapy.
Molecular Basis of Antiproliferative and Cytotoxic Effects (In Vitro)
The antiproliferative and cytotoxic effects of diaryl pyrimidine derivatives have been demonstrated in various cancer cell lines. A number of 4,6-diaryl pyrimidine derivatives have shown potent in vitro cytotoxic activity against cell lines such as the HL-60 human leukemia cell line. researchgate.net The proposed mechanisms for these effects are often multifactorial.
Some diaryl pyrimidines have been shown to induce apoptosis, or programmed cell death, in cancer cells. This can be achieved by modulating the levels of pro-apoptotic and anti-apoptotic proteins. For instance, an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl2 have been observed following treatment with certain diaryl pyrimidines. frontiersin.org
Furthermore, these compounds can interfere with the cell cycle, leading to cell cycle arrest at specific phases, such as the G2/M phase, which prevents cancer cells from dividing and proliferating. researchgate.net The ability of some diaryl pyrimidines to inhibit tubulin polymerization, a critical process in the formation of the mitotic spindle, further supports their potential as antimitotic agents. researchgate.netresearchgate.net
Illustrative Table of Antiproliferative and Cytotoxic Effects of Diaryl Pyrimidine Derivatives
| Cancer Cell Line | General Finding | Proposed Mechanism |
|---|---|---|
| Various Human Cancer Cell Lines | Potent antiproliferative activity. frontiersin.orgresearchgate.net | Inhibition of EGFR and VEGFR-2. frontiersin.org |
| HL-60 (Leukemia) | Potent cytotoxic activity. researchgate.net | Induction of apoptosis, cell cycle arrest at G2/M, inhibition of β-tubulin polymerization. researchgate.net |
Mechanisms of Antimicrobial and Antiviral Action (In Vitro)
While the general class of pyrimidine derivatives is known to possess antimicrobial and antiviral properties, specific mechanistic data for diaryl(pyrimidinyl)methanol compounds is limited. The antimicrobial activity of methanol extracts from various natural sources has been documented, suggesting that compounds within these extracts can disrupt microbial growth. nih.govnih.govnih.govmdpi.comresearchgate.net The precise molecular mechanisms, such as cell wall synthesis inhibition, protein synthesis inhibition, or disruption of nucleic acid replication, are not well-defined for this specific chemical subclass. Similarly, while some pyrimidine derivatives have shown antiviral activity, the specific mechanisms of action for diaryl(pyrimidinyl)methanol compounds against viral targets have not been extensively studied.
Computational Chemistry and Molecular Modeling Applications in Pyrimidine Methanol Research
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second. In drug discovery, this is crucial for understanding how a ligand, such as Bis(4-chlorophenyl)(5-pyrimidinyl)methanol, might interact with a biological target, typically a protein or nucleic acid. Such studies are foundational for predicting the compound's potential biological activity. nih.gov
Binding affinity prediction estimates the strength of the interaction between a ligand and its target. A lower binding energy value typically indicates a more stable and potent ligand-target complex. During docking simulations, numerous possible conformations (spatial arrangements) of the ligand within the active site of the target are explored. The simulation identifies the most energetically favorable conformation, which is presumed to be the most likely binding mode. For pyrimidine (B1678525) derivatives, studies have shown that specific substitutions can significantly influence binding affinity by altering electronic properties and steric fit. While specific docking studies for Bis(4-chlorophenyl)(5-pyrimidinyl)methanol are not detailed in the provided search results, the methodology is widely applied to similar heterocyclic compounds to screen for potential biological targets and prioritize candidates for further testing. nih.govekb.eg
Table 1: Illustrative Molecular Docking Results for a Pyrimidine Derivative This table presents hypothetical data to illustrate typical results from a molecular docking study.
| Target Protein | Binding Affinity (kcal/mol) | Predicted Interacting Residues | Interaction Type |
| Epidermal Growth Factor Receptor (EGFR) | -8.5 | MET793 | Hydrogen Bond |
| LEU718 | Hydrophobic | ||
| LYS745 | Pi-Cation | ||
| Cyclin-Dependent Kinase 9 (CDK9) | -7.9 | CYS106 | Hydrogen Bond |
| ASP167 | Electrostatic | ||
| VAL23 | Hydrophobic |
Beyond predicting binding strength, molecular docking provides a detailed, three-dimensional view of how a ligand fits into the active site of a target. researchgate.net This allows for the precise identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, electrostatic forces, and pi-pi stacking, that stabilize the ligand-target complex. For example, docking studies on zinc complexes of related hydrazone ligands have successfully identified how these compounds fit into the active sites of molecular targets, with the metal complex often showing enhanced binding affinity compared to the ligand alone. researchgate.net Understanding these specific interactions is critical for structure-activity relationship (SAR) studies, where the chemical structure of a lead compound like Bis(4-chlorophenyl)(5-pyrimidinyl)methanol is systematically modified to improve its binding and efficacy.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are used to investigate the electronic properties and intrinsic reactivity of a molecule. cu.edu.eg These calculations provide fundamental information about electron distribution, orbital energies, and molecular stability, which are essential for understanding and predicting chemical behavior.
Frontier Molecular Orbital (FMO) theory is a key application of quantum chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. malayajournal.org A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. malayajournal.org These calculations help elucidate how the electronic character of Bis(4-chlorophenyl)(5-pyrimidinyl)methanol influences its potential to interact with biological molecules. wikipedia.orgmalayajournal.org
Table 2: Representative Quantum Chemical Parameters This table displays example data derived from DFT calculations for a molecule similar in structure to Bis(4-chlorophenyl)(5-pyrimidinyl)methanol.
| Quantum Chemical Parameter | Calculated Value (eV) | Interpretation |
| Energy of HOMO | -5.28 | Represents the electron-donating capacity. |
| Energy of LUMO | -1.27 | Represents the electron-accepting capacity. |
| HOMO-LUMO Energy Gap (ΔE) | 4.01 | Indicates high chemical stability and low reactivity. malayajournal.org |
Quantum chemical calculations can predict the most likely sites for electrophilic and nucleophilic attack on a molecule, thereby predicting its reactivity. The Molecular Electrostatic Potential (MEP) surface is a valuable tool in this regard, as it maps the electron density to identify electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack) regions. malayajournal.org Furthermore, these computational methods can be used to model entire reaction pathways, calculating the energies of reactants, transition states, and products. This allows researchers to determine the feasibility of a proposed chemical transformation and understand its underlying mechanism, which is valuable for planning the synthesis or predicting the metabolic fate of compounds like Bis(4-chlorophenyl)(5-pyrimidinyl)methanol.
Molecular Dynamics Simulations for Dynamic Behavior Analysis of Compound-Target Systems
While molecular docking provides a static snapshot of a ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, modeling the movements of atoms and molecules over time. mdpi.com MD simulations are crucial for assessing the stability of a docked complex and understanding how the system behaves in a more realistic, solvated environment. The Automated Topology Builder (ATB) is one resource that facilitates the development of molecular force fields necessary for such simulations. uq.edu.au
An MD simulation begins with the docked pose and calculates the trajectories of atoms by solving Newton's equations of motion. mdpi.com Key parameters analyzed include Root Mean Square Deviation (RMSD) to assess the stability of the complex, and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein and ligand. By observing the interactions over a simulated period (typically nanoseconds), researchers can confirm whether the key binding interactions identified in docking are maintained. sciepub.com This validation step is essential for confirming the viability of a potential drug candidate and provides a more comprehensive understanding of the binding event. mdpi.comsciepub.com
Ligand-Based and Structure--Based Drug Design Approaches
Drug design strategies are broadly categorized into two main approaches: ligand-based and structure-based design. Ligand-based methods are employed when the three-dimensional structure of the biological target is unknown, and they rely on the knowledge of other molecules that bind to the target. In contrast, structure-based drug design is utilized when the 3D structure of the target protein or enzyme has been determined, typically through techniques like X-ray crystallography or NMR spectroscopy.
In a hypothetical scenario where a series of pyrimidine methanol (B129727) analogs of Bis(4-chlorophenyl)(5-pyrimidinyl)methanol have been synthesized and their biological activity against a particular target has been determined, ligand-based methods could be employed to derive a pharmacophore model and develop a Quantitative Structure-Activity Relationship (QSAR) model.
A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For a hypothetical series of analogs, the key pharmacophoric features might include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.
Table 1: Hypothetical Pharmacophoric Features of Bis(4-chlorophenyl)(5-pyrimidinyl)methanol and its Analogs
| Feature | Description | Present in Bis(4-chlorophenyl)(5-pyrimidinyl)methanol |
| Hydrogen Bond Donor | The hydroxyl group | Yes |
| Hydrogen Bond Acceptor | The nitrogen atoms in the pyrimidine ring | Yes |
| Aromatic Ring | The two chlorophenyl rings and the pyrimidine ring | Yes |
| Hydrophobic Group | The chlorophenyl moieties | Yes |
QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by calculating various molecular descriptors for each compound and correlating them with their measured activity.
Table 2: Hypothetical QSAR Data for a Series of Pyrimidine Methanol Analogs
| Compound | Biological Activity (IC50, µM) | LogP (Lipophilicity) | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) |
| Analog 1 | 0.5 | 4.2 | 331.2 | 49.8 |
| Analog 2 | 1.2 | 3.8 | 317.2 | 52.1 |
| Analog 3 | 0.8 | 4.5 | 345.2 | 48.5 |
| Analog 4 | 2.5 | 3.5 | 303.1 | 55.3 |
From such a dataset, a QSAR equation could be derived, for instance: pIC50 = c0 + c1LogP + c2MolecularWeight + c3*PolarSurfaceArea. This equation could then be used to predict the activity of new, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis.
Assuming the three-dimensional structure of a target protein is available, structure-based drug design techniques like molecular docking could be applied to Bis(4-chlorophenyl)(5-pyrimidinyl)methanol. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity.
In a hypothetical docking study of Bis(4-chlorophenyl)(5-pyrimidinyl)methanol into the active site of a target kinase, the following interactions might be observed:
The hydroxyl group of the methanol moiety could form a hydrogen bond with a key amino acid residue in the active site, such as an aspartate or a serine.
The nitrogen atoms of the pyrimidine ring could act as hydrogen bond acceptors with backbone amide protons of the protein.
The two chlorophenyl rings could fit into hydrophobic pockets within the active site, forming favorable van der Waals interactions.
Table 3: Hypothetical Docking Results for Bis(4-chlorophenyl)(5-pyrimidinyl)methanol
| Parameter | Value |
| Docking Score (kcal/mol) | -8.5 |
| Predicted Binding Affinity (Ki, nM) | 50 |
| Hydrogen Bonds Formed | 2 |
| Interacting Residues | Asp168, Leu83, Phe145 |
These computational predictions would provide valuable insights into the binding mode of Bis(4-chlorophenyl)(5-pyrimidinyl)methanol and could guide the design of new analogs with improved potency and selectivity. For example, modifications could be made to the chlorophenyl rings to enhance their fit within the hydrophobic pockets, or additional functional groups could be introduced to form more hydrogen bonds with the target protein.
Through the iterative application of these ligand-based and structure-based design strategies, researchers can accelerate the drug discovery process, reducing the time and cost associated with the identification of novel therapeutic agents.
Emerging Research Avenues and Future Directions for Bis 4 Chlorophenyl 5 Pyrimidinyl Methanol
Exploration of Novel Biological Targets and Potential Therapeutic Applications
The broad biological activity of pyrimidine (B1678525) derivatives suggests that Bis(4-chlorophenyl)(5-pyrimidinyl)methanol could be active against a wide range of biological targets, opening up numerous therapeutic possibilities. nih.govijrpr.com Research into related compounds has identified potential applications in oncology, infectious diseases, and inflammatory conditions. researchgate.net
Anticancer Potential: Many pyrimidine analogs exhibit potent anticancer activity by targeting various enzymes and signaling pathways crucial for tumor growth and survival. ijrpr.comjrasb.comijcrt.org Future studies could investigate the inhibitory potential of Bis(4-chlorophenyl)(5-pyrimidinyl)methanol against targets such as:
Kinases: Enzymes like cyclin-dependent kinases (CDKs), focal adhesion kinase (FAK), and epidermal growth factor receptor (EGFR) are often dysregulated in cancer, and many pyrimidine-based molecules have been developed as inhibitors. nih.govijrpr.comresearchgate.net
Topoisomerases: These enzymes are critical for DNA replication and are validated targets for cancer therapy. Molecular docking studies on novel pyrimidine derivatives have suggested inhibitory potential against topoisomerase II. nih.govnih.gov
Dihydrofolate Reductase (DHFR): As an essential enzyme in nucleotide synthesis, DHFR is a classic target for anticancer drugs, and some pyrido[2,3-d]pyrimidines have shown inhibitory activity. nih.gov
Antimicrobial and Antifungal Activity: The pyrimidine core is present in various antimicrobial and antifungal agents. gsconlinepress.commdpi.com A close structural analog, Parinol, which features a pyridine (B92270) ring instead of pyrimidine, is a known fungicide, suggesting that Bis(4-chlorophenyl)(5-pyrimidinyl)methanol could possess similar properties. ontosight.ai Potential mechanisms to explore include the inhibition of essential fungal enzymes like lanosterol (B1674476) demethylase or the disruption of ion homeostasis. nih.govresearchgate.net Investigations could screen the compound against a panel of pathogenic bacteria and fungi, including drug-resistant strains. nih.govnih.gov
Anti-inflammatory and Antioxidant Properties: Certain pyrimidine derivatives have demonstrated anti-inflammatory effects, potentially through the inhibition of targets like p38α MAP kinase. gsconlinepress.com Others have shown antioxidant capabilities. nih.gov Research could explore whether Bis(4-chlorophenyl)(5-pyrimidinyl)methanol can modulate inflammatory pathways or mitigate oxidative stress, which are underlying factors in many chronic diseases.
Table 1: Potential Biological Targets and Therapeutic Areas for Investigation
| Potential Target Class | Specific Examples | Potential Therapeutic Application | Supporting Rationale from Related Compounds |
|---|---|---|---|
| Protein Kinases | EGFR, FAK, CDKs, PIM-1 | Oncology (e.g., lung, breast, colon cancer) | Pyrimidine scaffold is common in kinase inhibitors. nih.govresearchgate.netrsc.org |
| Topoisomerases | Topoisomerase II | Oncology | Pyrimidine-hydrazone derivatives show potential. nih.govresearchgate.net |
| Metabolic Enzymes | DHFR, Thymidylate Synthase | Oncology, Antimicrobial | Fused pyrimidines are known to inhibit these enzymes. researchgate.netnih.gov |
| Fungal Enzymes | Lanosterol Demethylase | Antifungal | Pyridine/pyrimidine analogs show antifungal activity. researchgate.net |
| Inflammatory Mediators | p38α MAP kinase, Lipoxygenase | Anti-inflammatory | Pyrazolo-pyrimidine and pyrido[2,3-d]pyrimidine (B1209978) analogs show activity. gsconlinepress.comnih.gov |
Advanced Synthetic Methodologies and High-Throughput Synthesis for Analog Libraries
To explore the structure-activity relationship (SAR) of Bis(4-chlorophenyl)(5-pyrimidinyl)methanol, the generation of an analog library is essential. Modern synthetic chemistry offers advanced methodologies that can facilitate this process efficiently.
Future work could focus on adapting established synthetic routes for pyrimidine derivatives to this specific scaffold. researchgate.net Methodologies such as multi-component reactions, which allow for the construction of complex molecules in a single step, could be employed to rapidly generate diversity. researchgate.net For instance, variations could be introduced at several positions:
Substitution on the Pyrimidine Ring: Modifying other positions of the pyrimidine ring could fine-tune electronic properties and target interactions.
Substitution on the Phenyl Rings: Replacing the chloro-substituents with other functional groups (e.g., fluoro, methoxy, trifluoromethyl) can alter lipophilicity, metabolic stability, and binding affinity. gsconlinepress.com
Replacement of the Phenyl Rings: Introducing other aromatic or heteroaromatic rings could explore different binding pockets.
High-throughput synthesis techniques, utilizing robotic automation and parallel processing, could be implemented to create a large library of these analogs. This library would be a valuable resource for screening against a wide array of biological targets to identify lead compounds with improved potency and selectivity.
Development of Predictive Computational Models for De Novo Design and Optimization
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery for accelerating the design and optimization of new therapeutic agents. For Bis(4-chlorophenyl)(5-pyrimidinyl)methanol, these approaches can provide crucial insights where experimental data is lacking.
Molecular Docking: This technique can be used to predict the binding mode and affinity of the compound and its virtual analogs against the crystal structures of potential biological targets (e.g., kinase domains, fungal enzymes). nih.govrsc.org This helps prioritize which analogs to synthesize and test.
Quantitative Structure-Activity Relationship (QSAR): Once initial biological activity data is generated for a set of analogs, QSAR models can be developed. nih.gov These statistical models correlate chemical structures with biological activity, enabling the prediction of potency for newly designed compounds and guiding the optimization process.
De Novo Design: Advanced algorithms can design novel molecular structures from scratch that are predicted to fit a specific target's binding site. These algorithms could generate entirely new pyrimidine-based scaffolds inspired by the core structure of Bis(4-chlorophenyl)(5-pyrimidinyl)methanol.
These computational models can significantly reduce the time and cost associated with the traditional trial-and-error approach to drug discovery, allowing for a more rational and targeted design of potent and selective molecules.
Integration of 'Omics' Data for Comprehensive Mechanistic Insights
To fully understand the biological effects of Bis(4-chlorophenyl)(5-pyrimidinyl)methanol and its future analogs, an integrated 'omics' approach will be crucial. This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of the compound's mechanism of action and its impact on cellular systems.
For example, if the compound shows promising anticancer activity, transcriptomic analysis (RNA-seq) of treated cancer cells could reveal which genes and signaling pathways are perturbed. Proteomics could then identify changes in protein expression and post-translational modifications, while metabolomics could uncover alterations in cellular metabolism, a known hallmark of cancer. nih.gov This multi-omics data can help identify novel biological targets, uncover mechanisms of drug resistance, and discover potential biomarkers to predict treatment response.
Opportunities for Collaborative and Interdisciplinary Research in Pyrimidine Chemistry
The multifaceted research required to explore the potential of Bis(4-chlorophenyl)(5-pyrimidinyl)methanol necessitates a highly collaborative and interdisciplinary approach. Progress in this area will depend on the synergy between experts from various fields:
Medicinal and Synthetic Chemists: To design and synthesize novel analogs and develop efficient synthetic routes.
Computational Biologists and Chemists: To develop and apply predictive models for compound design and optimization.
Molecular and Cellular Biologists: To perform in vitro and in vivo experiments to validate biological targets and elucidate mechanisms of action.
Pharmacologists: To study the pharmacokinetic and pharmacodynamic properties of lead compounds.
Bioinformaticians: To analyze and integrate large-scale 'omics' datasets.
Such collaborations, often fostered through academic-industry partnerships and international research consortia, are essential for translating fundamental chemical discoveries into tangible therapeutic applications. The rich and diverse biological activities associated with the pyrimidine scaffold ensure that it will remain a fertile ground for such interdisciplinary research for years to come. nih.govmdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
